Pyridine, 4,4'-oxybis-
Overview
Description
Synthesis Analysis
Pyridine, 4,4’-oxybis- is used in the synthesis of various compounds. For instance, it is used in the synthesis of Polybenzimidazoles Tetraamine. It is also used in the formation of coordination polymers, which are useful in sensing volatile organic compounds and metal ions. Furthermore, it is used in the treatment of drinking water and in high-temperature polymer electrolyte membrane fuel cell applications.
Molecular Structure Analysis
Pyridine, 4,4’-oxybis- contains a total of 22 bonds; 14 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 ether (aromatic), and 2 Pyridine(s) .
Chemical Reactions Analysis
Pyridine, 4,4’-oxybis- is involved in various chemical reactions. For instance, it reacts with Zn (II) salts to form coordination polymers and metallomacrocycles. It also exhibits reactivity with divalent metal salts.
Physical and Chemical Properties Analysis
Pyridine, 4,4’-oxybis- is a heterocyclic organic compound with a molecular formula of C12H10N2O. More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis of Polybenzimidazoles
Tetraamine 2,6-bis(3′,4′-diaminophenyl)-4-phenylpyridine (Py-TAB) serves as an efficient, accessible, and cost-effective monomer for synthesizing pyridine bridge polybenzimidazoles (Py-PBIs). This monomer replaces the conventionally used 3,3′,4,4′-tetraaminobiphenyl (TAB) in polybenzimidazole (PBI) structures. Py-PBIs exhibit superior solubility in low boiling solvents, addressing the processability issues of PBIs. They also display comparable or superior thermal, mechanical, and oxidative stability, making Py-TAB an attractive alternative for PBI synthesis (Maity & Jana, 2013).
Coordination Polymers for Sensing
Divalent metal salts react with 4,4-oxybis(N-(pyridine-4-yl)-benzamide) to form coordination polymers, demonstrating eight-fold interpenetrating frameworks. These frameworks are useful in sensing volatile organic compounds and metal ions, showcasing high selectivity and reusability. This application is significant for environmental monitoring and chemical sensing (Lakshmanan et al., 2021).
Drinking Water Treatment
Pyridine, as a nitrogen heterocyclic compound, is treated in drinking water using a dielectric barrier discharge (DBD) system. This system is effective in degrading pyridine through the oxidizing power of ozone and hydroxyl radicals. The research provides a basis for applying DBD strong ionization discharge in nitrogen heterocyclic compound treatment in water, contributing to improved water quality and safety (Li et al., 2017).
High Temperature Polymer Electrolyte Membrane Fuel Cell Applications
Pyridine-based polybenzimidazoles are synthesized for use in high-temperature polymer electrolyte membrane fuel cells. These membranes exhibit high proton conductivities and thermal stability, making them suitable for fuel cell applications at elevated temperatures without external humidification (Xiao et al., 2005).
Reactivity with Zn(II) Salts
Pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers and metallomacrocycles. These reactions produce different products depending on the presence of pyridine, leading to applications in materials science and coordination chemistry (Ghosh et al., 2004).
Cognition-Activating Properties
3-(Aryloxy)pyridines, including 3,3'-oxybis(pyridine), have shown potential in enhancing retention for passive avoidance learning in mice. This indicates their possible use in therapeutic treatments for cognitive disorders (Butler et al., 1981).
Structural Characteristics
4,4'-Oxybispyridine exhibits distinct conformation and bond lengths, providing insights into its molecular structure. This knowledge aids in understanding its reactivity and potential applications in various chemical processes (Dunne et al., 1996).
Safety and Hazards
Pyridine, 4,4’-oxybis- is harmful or fatal if swallowed. It is also harmful if inhaled or absorbed through the skin. It may cause mild irritation of the respiratory system, skin, and eyes. It affects the central nervous system, liver, and kidneys . If ingested, a large quantity of water should be given and vomiting should be induced .
Future Directions
While specific future directions for Pyridine, 4,4’-oxybis- were not found in the search results, it is noted that pyridine scaffolds are found in nature and are an essential core in the chemical structure of a variety of approved drugs . Therefore, it is expected that a larger share of novel pyridine-based drug candidates will emerge in the future .
Properties
IUPAC Name |
4-pyridin-4-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVWXXJJQUKUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80487017 | |
Record name | Pyridine, 4,4'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80487017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53258-96-1 | |
Record name | Pyridine, 4,4'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80487017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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